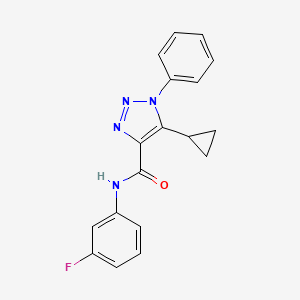
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors. Triazole-based compounds have been shown to inhibit the activity of various enzymes, including kinases, proteases, and phosphodiesterases. These compounds have also been shown to act as ligands for various receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, triazole-based compounds have been shown to exhibit a wide range of biological activities. These compounds have been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and block viral replication. Triazole-based compounds have also been studied for their potential as anti-inflammatory agents and for their effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a lead compound for drug discovery. Triazole-based compounds have been shown to exhibit a wide range of biological activities, making them attractive targets for drug development. One limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, this compound may have adverse effects on cells and organisms at high concentrations.
Orientations Futures
There are several future directions for research on 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One direction is to study the compound's effects on specific enzymes and receptors. This may lead to the development of new drugs for various diseases. Another direction is to study the compound's potential as an anti-inflammatory agent. Inflammation is a common factor in many diseases, and compounds that can reduce inflammation may have therapeutic potential. Finally, more research is needed to determine the safety and toxicity of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of cyclopropylamine, 3-fluorobenzoyl chloride, and phenyl isocyanate in the presence of a base. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with the amine to form the triazole ring. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. Triazole-based compounds have been shown to exhibit a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial activities. These compounds have also been studied for their potential as enzyme inhibitors and ligands for various receptors.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-13-5-4-6-14(11-13)20-18(24)16-17(12-9-10-12)23(22-21-16)15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVZKQHJSFLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

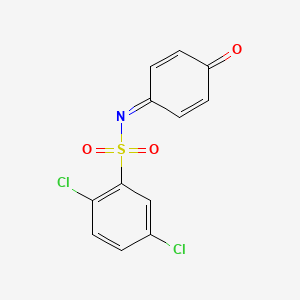
![(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2621003.png)
![(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2621007.png)

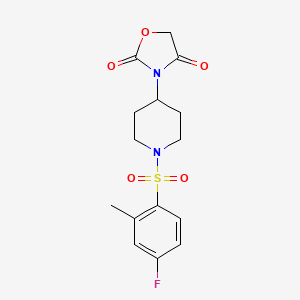

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate](/img/structure/B2621013.png)

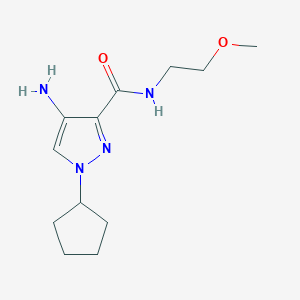

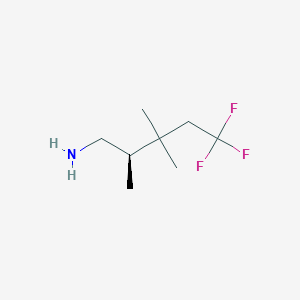
![5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621019.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2621020.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)